![molecular formula C24H22Cl2F3N5O3S B2425922 5-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}-2-(2-氯苯磺酰胺)-N-甲基苯甲酰胺 CAS No. 2062072-53-9](/img/structure/B2425922.png)
5-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}-2-(2-氯苯磺酰胺)-N-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide is a useful research compound. Its molecular formula is C24H22Cl2F3N5O3S and its molecular weight is 588.43. The purity is usually 95%.
BenchChem offers high-quality 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农用化学品
三氟甲基吡啶 (TFMPs) 及其衍生物在农用化学品行业中发挥着至关重要的作用。具体而言,TFMP 衍生物用于保护农作物免受害虫侵害。一个著名的例子是 氟草烟酯,它是第一个被引入农用化学品市场的 TFMP 衍生物。从那时起,超过 20 种新的含 TFMP 的农用化学品已获得 ISO 通用名称。 这些化合物将其生物活性归因于氟原子的物理化学性质与吡啶部分的独特组合 .
制药
几种 TFMP 衍生物在制药行业中得到应用。值得注意的是,五种含有 TFMP 部分的药物产品已获得市场批准,许多候选药物目前正在进行临床试验。 TFMP 衍生物的独特特性促成了它们的治疗潜力 .
兽医产品
除了人类医药外,TFMP 衍生物还用于兽医产品。两种含有 TFMP 部分的兽医产品已获得市场批准。 这些化合物在解决动物健康问题方面显示出希望 .
合成中间体
化合物 2-氯-5-(三氟甲基)吡啶 (2,5-CTF) 是氟草烟酯合成的关键中间体。 其简单的单步反应产生良好的产率,使其成为农用化学品生产中的重要组成部分 .
抗菌研究
虽然与该化合物没有直接关系,但其他具有类似结构特征的衍生物已被研究其抗菌潜力。 例如,已经研究了 4-(3-氯-5-(三氟甲基)吡啶-2-基)-N-(4-甲氧基吡啶-2-基) 化合物,以了解其抗菌活性 。该领域的进一步探索可能会揭示额外的应用。
含咪唑的化合物
虽然与您提供的化合物没有直接联系,但含有咪唑的衍生物已显示出良好的抗菌潜力。 例如,化合物 1a 和 1b 表现出有希望的活性 .
总之,该化合物 在农用化学品、制药、兽医产品和抗菌研究中具有多种用途。其独特的结构特征使其成为各种科学事业的宝贵组成部分。 随着研究的继续,我们可能会在未来发现三氟甲基吡啶在更多新应用中的应用 . 🌱🔬
作用机制
Target of Action
The compound’s primary target is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathways associated with the function of PPTases in bacterial metabolism . By inhibiting the Sfp-PPTase, it disrupts the post-translational modification process, which is crucial for the survival and virulence of bacteria .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, contribute to its potential utility as a small-molecule inhibitor . .
Result of Action
The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors such as the presence of an Sfp-PPTase in the bacterial genome can influence the compound’s action, efficacy, and stability . For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
生化分析
Biochemical Properties
The biochemical properties of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide are largely determined by its unique chemical structure . The presence of a trifluoromethyl group and a pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed in this class of compounds . It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been fully elucidated .
Cellular Effects
It has been suggested that the compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide in animal models. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
属性
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2F3N5O3S/c1-30-23(35)17-13-16(6-7-20(17)32-38(36,37)21-5-3-2-4-18(21)25)33-8-10-34(11-9-33)22-19(26)12-15(14-31-22)24(27,28)29/h2-7,12-14,32H,8-11H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMUBLCVKXFEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NS(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2425841.png)

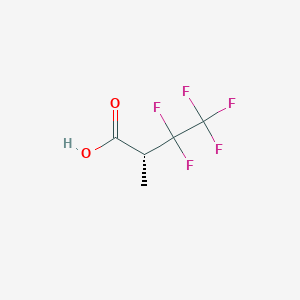
![(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2425847.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2425848.png)
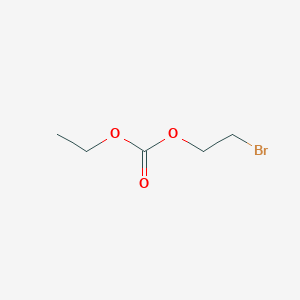
![2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2425850.png)
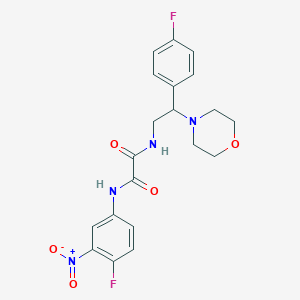
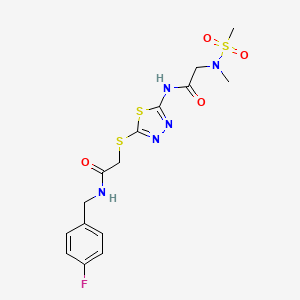
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
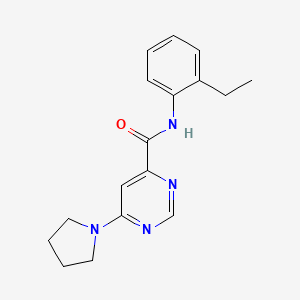
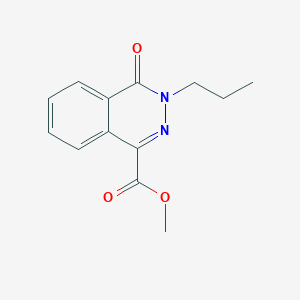
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2425860.png)
